N-(4-bromophenyl)piperidine-4-carboxamide
Overview
Description
N-(4-bromophenyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C12H15BrN2O It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a bromophenyl group attached to the piperidine ring
Mechanism of Action
Target of Action
N-(4-bromophenyl)piperidine-4-carboxamide primarily targets DNA gyrase . DNA gyrase is an essential bacterial enzyme that controls the topology of DNA during replication. It introduces negative supercoils into DNA, which is crucial for the replication process .
Mode of Action
The compound interacts with DNA gyrase, inhibiting its activity . This interaction disrupts the supercoiling process, which is vital for DNA replication. As a result, the bacterial cell cannot properly replicate its DNA, leading to cell death .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication pathway . This disruption prevents the bacteria from properly replicating its DNA, which is a crucial step in bacterial proliferation. The downstream effect is the inhibition of bacterial growth and eventual bacterial cell death .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting DNA replication, the compound prevents the bacteria from proliferating, leading to a decrease in bacterial population and eventual bacterial cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)piperidine-4-carboxamide typically involves the reaction of 4-bromobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The piperidine ring can undergo oxidation to form N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydride, can facilitate substitution reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Major Products Formed
Substitution Reactions: Formation of N-(4-substituted phenyl)piperidine-4-carboxamide derivatives.
Reduction Reactions: Formation of N-(4-bromophenyl)piperidine-4-amine.
Oxidation Reactions: Formation of this compound N-oxide.
Scientific Research Applications
N-(4-bromophenyl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-Cbz-piperidine: Contains a similar bromophenyl group but with a different functional group attached to the piperidine ring.
4-Piperidinecarboxamide: Lacks the bromophenyl group but shares the piperidine and carboxamide functionalities.
Uniqueness
N-(4-bromophenyl)piperidine-4-carboxamide is unique due to the presence of both the bromophenyl group and the piperidine ring, which confer distinct chemical and biological properties. The bromophenyl group enhances its reactivity and binding affinity, while the piperidine ring contributes to its overall stability and solubility .
Properties
IUPAC Name |
N-(4-bromophenyl)piperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIHWXAWUVDDRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472501 | |
Record name | N-(4-bromophenyl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883106-57-8 | |
Record name | N-(4-Bromophenyl)-4-piperidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883106-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-bromophenyl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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